molecular formula C19H18BrClN2 B2671223 2-(4-chlorophenyl)-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide CAS No. 475195-98-3

2-(4-chlorophenyl)-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide

Cat. No.: B2671223
CAS No.: 475195-98-3
M. Wt: 389.72
InChI Key: GBAZJBUMOWQOHK-UHFFFAOYSA-M
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Description

2-(4-chlorophenyl)-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a useful research compound. Its molecular formula is C19H18BrClN2 and its molecular weight is 389.72. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives, similar in structure to the compound , have been evaluated for their performance as corrosion inhibitors. These compounds demonstrated significant inhibition effectiveness against mild steel corrosion in acidic environments, with experimental and computational approaches supporting their high inhibition performance. This research suggests potential applications in protecting industrial materials from corrosion (Saady et al., 2021).

Catalysis in Organic Synthesis

Derivatives of imidazo[1,5-a]pyridine, which are structurally related to the compound of interest, have been identified as precursors for a new class of N-heterocyclic carbene ligands. These ligands demonstrated utility in influencing the coordination sphere of carbene-bound metals, showcasing their usefulness in catalyzing cross-coupling reactions, such as the Suzuki–Miyaura coupling (Burstein et al., 2005).

Antineoplastic Agents

Research on imidazo[2,1-a]pyridine derivatives, closely related to the specified compound, has revealed their potential as antineoplastic (anti-cancer) agents. Specific derivatives demonstrated high antitumor potential across 60 human cancer cell lines, indicating their promise in developing new cancer therapies (Potikha & Brovarets, 2020).

Antimicrobial Activity

Certain imidazole derivatives have shown potent antimicrobial properties, with specific chlorosubstituted compounds exhibiting strong antibacterial and antifungal activities. This research points to the potential of similar compounds, including the one , in developing new antimicrobial agents (Padmavathi et al., 2011).

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN2.BrH/c1-14-4-10-17(11-5-14)22-18(13-21-12-2-3-19(21)22)15-6-8-16(20)9-7-15;/h4-11,13H,2-3,12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAZJBUMOWQOHK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=[N+](CCC3)C=C2C4=CC=C(C=C4)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>58.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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